2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Overview
Description
16:0 Caproylamine PE belongs to the class of head group modified functionalized lipids, which are commonly used as reporting molecules. Caproylamine is a lipid with free amino group on the lipid head. This free amino group enables 16:0 caproylamine PE to interact with biomolecules that are important for drug delivery or target tissue specificity.
16:0 Caproylamine PE is a head group modified functionalized lipid. Caproylamine is a lipid containing free amino group on the lipid head, providing the flexibility to bind biomolecules that are important for drug delivery or target tissue specificity.
Mechanism of Action
Target of Action
Amines, which are part of the compound’s structure, are known to act as nucleophiles . They can interact with various biological targets, such as enzymes and receptors, and influence their function.
Mode of Action
The compound’s interaction with its targets can be influenced by its amine group. Amines are weak bases and good nucleophiles, meaning they can donate an electron pair to an electrophile . This can result in the formation of new bonds and changes in the target molecule’s structure and function .
Biochemical Pathways
Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones . These reactions can influence multiple biochemical pathways and have downstream effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity . Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.
Properties
IUPAC Name |
2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBQYFFAUWDCA-RRHRGVEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H85N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677162 | |
Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
805.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115288-21-6 | |
Record name | 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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